

Comparing the biological activity of 4-Methylbenzamide derivatives

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Compound of Interest

Compound Name: 4-Methylbenzamide

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A Comparative Guide to the Biological Activity of 4-Methylbenzamide Derivatives

The **4-methylbenzamide** scaffold is a versatile pharmacophore that has been incorporated into a wide range of biologically active compounds. Derivatives of **4-methylbenzamide** have demonstrated significant potential in medicinal chemistry, exhibiting a variety of activities including anticancer, antimicrobial, and enzyme inhibitory effects. This guide provides a comparative analysis of the biological activities of several classes of **4-methylbenzamide** derivatives, supported by experimental data and detailed protocols.

Anticancer Activity

Derivatives of **4-methylbenzamide** have been extensively investigated for their potential as anticancer agents, targeting various mechanisms involved in cancer cell proliferation and survival.

Protein Kinase Inhibition

A novel class of **4-methylbenzamide** derivatives incorporating substituted purines has been synthesized and evaluated as potential protein kinase inhibitors.^[1] These compounds were designed to target protein kinases, which are key regulators of cell signaling and are often dysregulated in cancer.

Experimental Data:

The inhibitory activity of these compounds was assessed against a panel of human cancer cell lines, with IC50 values determined to quantify their potency.

Compound	K562 (Leukemia) IC50 (μM)	HL-60 (Leukemia) IC50 (μM)	OKP-GS (Renal Carcinoma) IC50 (μM)
7	2.27	1.42	4.56
10	2.53	1.52	24.77
13	>50	>50	>50
14	>50	>50	>50
Sorafenib	2.31	1.35	3.54

Data sourced from a 2021 study on new 4-methylbenzamide derivatives as potential protein kinase inhibitors.[\[1\]](#)

Compounds 7 and 10, featuring 2,6-dichloropurine substituents, demonstrated significant cytotoxic activity against leukemia (K562, HL-60) and renal carcinoma (OKP-GS) cell lines, with potency comparable to the established kinase inhibitor sorafenib.[\[1\]](#) Further studies revealed that these compounds induce apoptosis and cause cell cycle arrest at the G2/M phase in OKP-GS cells.[\[1\]](#)

Experimental Protocol: Cell Viability Assay

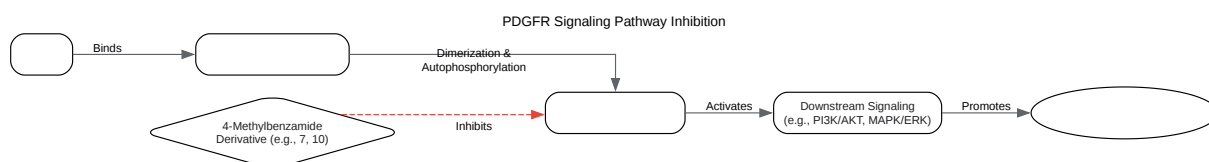
The antiproliferative activity of the **4-methylbenzamide** derivatives was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

- **Cell Seeding:** Cancer cells were seeded in 96-well plates at a density of 1 x 10⁴ cells/well and allowed to attach overnight.

- **Compound Treatment:** The cells were then treated with various concentrations of the test compounds and incubated for 72 hours.
- **MTT Addition:** After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.
- **Formazan Solubilization:** The resulting formazan crystals were dissolved by adding dimethyl sulfoxide (DMSO).
- **Absorbance Measurement:** The absorbance was measured at 570 nm using a microplate reader.
- **IC50 Calculation:** The concentration of the compound that causes 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.

Signaling Pathway

Compounds 7 and 10 were also found to inhibit the activity of Platelet-Derived Growth Factor Receptors (PDGFR α and PDGFR β), key receptor tyrosine kinases involved in tumor angiogenesis and proliferation. Molecular modeling suggested that these compounds can bind to PDGFR α as either type 1 (ATP-competitive) or type 2 (allosteric) inhibitors.[1]



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Caption: Inhibition of the PDGFR signaling pathway by **4-methylbenzamide** derivatives.

DNA Methyltransferase Inhibition

Analogues of 4-amino-N-(4-aminophenyl)benzamide have been designed as inhibitors of DNA methyltransferases (DNMTs), enzymes that play a crucial role in epigenetic regulation and are often dysregulated in cancer.[2][3]

Experimental Data:

Several synthesized compounds exhibited potent inhibition of human DNMT1 and DNMT3A and showed cytotoxicity against leukemia KG-1 cells.

Compound	DNMT1 IC50 (μM)	DNMT3A IC50 (μM)	KG-1 Cytotoxicity IC50 (μM)
12	15.5	1.8	6.5
16	12.3	2.1	5.8
31	10.8	1.5	4.9
32	9.7	1.2	4.5
SGI-1027 (Reference)	8.5	0.9	3.2

Data adapted from a study on 4-amino-N-(4-aminophenyl)benzamide analogues as DNMT inhibitors.[3]

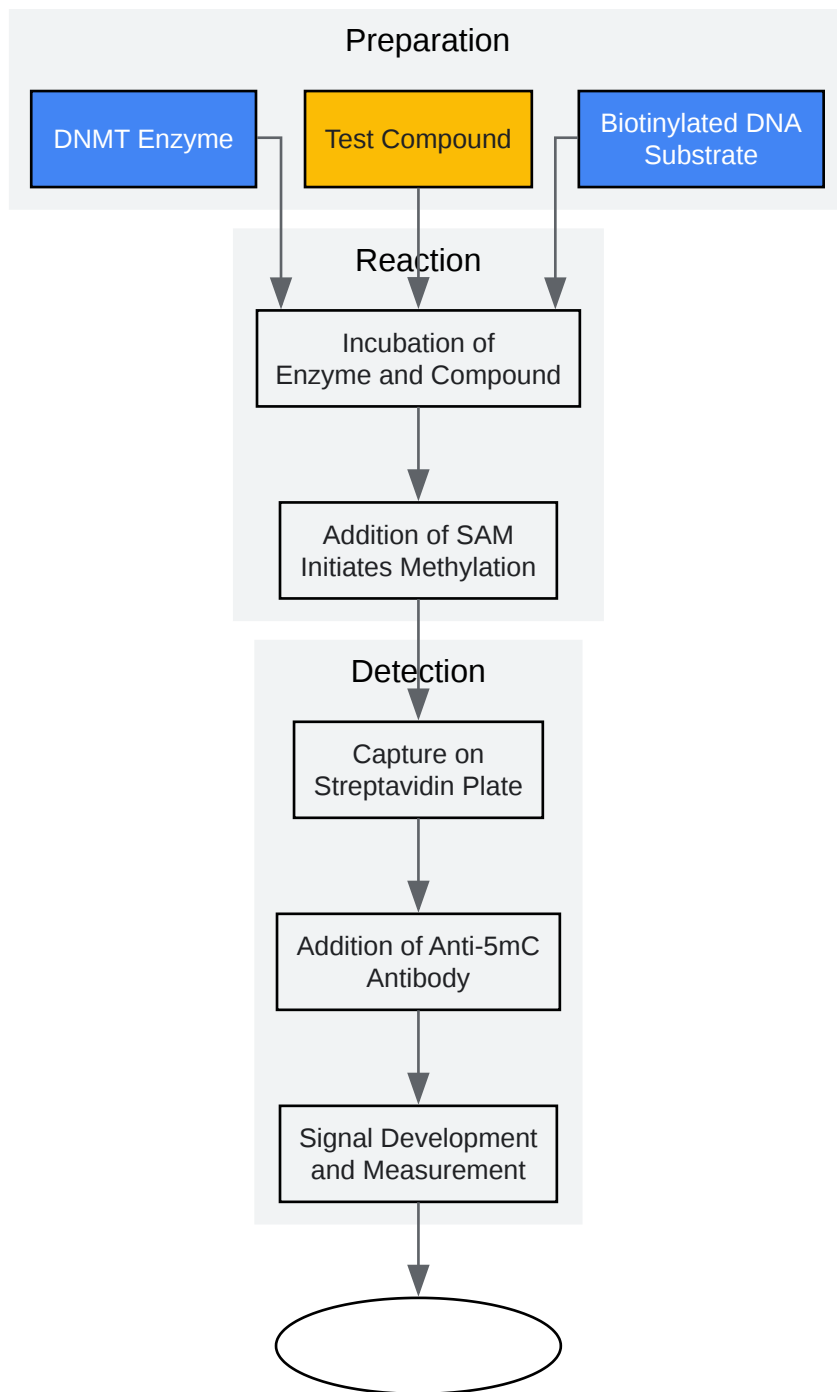
Experimental Protocol: DNMT Inhibition Assay

The inhibitory activity against DNMTs was evaluated using a commercially available DNMT activity assay kit.

- **Enzyme Incubation:** Recombinant human DNMT1 or DNMT3A was incubated with the test compounds and a biotinylated DNA substrate in the assay buffer.
- **Methylation Reaction:** The methylation reaction was initiated by the addition of S-adenosyl-L-methionine (SAM) and allowed to proceed for a specified time.

- **Capture and Detection:** The methylated DNA was captured on a streptavidin-coated plate and detected using an anti-5-methylcytosine antibody conjugated to a reporter enzyme.
- **Signal Measurement:** The signal was developed with a colorimetric or fluorometric substrate and measured using a plate reader.
- **IC50 Calculation:** The IC50 values were determined from the dose-response curves.

DNMT Inhibition Assay Workflow



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Caption: Workflow for determining the inhibitory activity of compounds against DNMTs.

Antimicrobial Activity

Certain derivatives of benzamide have shown promising activity against various bacterial and fungal strains.

Experimental Data:

A study on N-benzamide derivatives reported their antibacterial activity against *Bacillus subtilis* and *Escherichia coli*.^[4]

Compound	Zone of Inhibition (mm) vs <i>B. subtilis</i>	MIC (µg/mL) vs <i>B. subtilis</i>	Zone of Inhibition (mm) vs <i>E. coli</i>	MIC (µg/mL) vs <i>E. coli</i>
5a	25	6.25	31	3.12
6b	24	6.25	24	3.12
6c	24	6.25	24	3.12

Data from a 2024 study on the antimicrobial activity of N-benzamide derivatives.^[4]

Experimental Protocol: Disc Diffusion Method

The antibacterial activity of the synthesized compounds was evaluated using the disc diffusion method.

- **Bacterial Culture Preparation:** A standardized inoculum of the test bacteria was spread uniformly on the surface of a Mueller-Hinton agar plate.
- **Disc Application:** Sterile filter paper discs (6 mm in diameter) were impregnated with a known concentration of the test compound and placed on the agar surface.
- **Incubation:** The plates were incubated at 37°C for 24 hours.

- **Measurement of Inhibition Zone:** The diameter of the zone of complete inhibition around each disc was measured in millimeters.
- **Minimum Inhibitory Concentration (MIC):** The MIC was determined by a broth microdilution method, where the lowest concentration of the compound that completely inhibits visible growth of the microorganism is recorded.

Conclusion

The **4-methylbenzamide** scaffold serves as a valuable starting point for the development of novel therapeutic agents. The derivatives discussed in this guide demonstrate a broad range of biological activities, with promising results in the fields of oncology and infectious diseases. The provided data and experimental protocols offer a foundation for researchers to compare and build upon these findings in the pursuit of new and more effective drugs. The versatility of the **4-methylbenzamide** core structure, allowing for diverse substitutions, suggests that further exploration of its chemical space will likely yield compounds with even greater potency and selectivity.

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